Cellobionic acid

Übersicht

Beschreibung

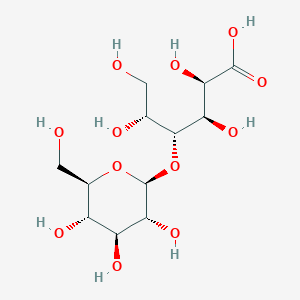

Cellobionic acid, also known as 4-O-β-D-glucopyranosyl-D-gluconic acid, is an organic acid derived from the oxidation of cellobiose. Cellobiose is a disaccharide composed of two glucose molecules linked by a β(1→4) bond. This compound is a stereoisomer of lactobionic acid and belongs to the subgroup of sugar acids called aldobionic acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cellobionic acid can be synthesized through the oxidation of cellobiose. One common method involves the use of whole-cell biocatalysts, such as genetically modified Pseudomonas taetrolens or Gluconobacter oxydans. These microorganisms possess membrane-bound dehydrogenases that facilitate the oxidation process .

For example, Pseudomonas taetrolens expressing quinoprotein glucose dehydrogenase can convert cellobiose to this compound with high efficiency. The reaction conditions typically include a reaction temperature of 35°C, a cell density of 10 at OD 600nm, and a cellobiose concentration of 200 g/L. Under these conditions, the conversion can be completed in approximately 11 hours .

Industrial Production Methods: Industrial production of this compound can be achieved using whole-cell biocatalysis in stirred tank bioreactors. The engineered strains of Gluconobacter oxydans or Pseudomonas taetrolens are cultivated, and the cells are harvested and resuspended in a reaction buffer containing cellobiose. The biotransformation is carried out under aerobic conditions, and the product is subsequently purified .

Analyse Chemischer Reaktionen

Types of Reactions: Cellobionic acid undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Reduction: this compound can be reduced to its corresponding sugar alcohols under specific conditions.

Hydrolysis: β-glucosidase can hydrolyze this compound to glucose and gluconic acid.

Major Products:

Oxidation: this compound is the primary product formed from the oxidation of cellobiose.

Hydrolysis: The hydrolysis of this compound yields glucose and gluconic acid.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of cellobionic acid involves its interaction with specific enzymes and molecular targets:

Enzymatic Degradation: this compound is hydrolyzed by β-glucosidase to produce glucose and gluconic acid.

Oxidative Pathways: this compound is produced through the action of cellobiose dehydrogenase, which oxidizes cellobiose to cellobionolactone.

This compound Phosphorylase: This enzyme catalyzes the degradation of this compound, linking oxidative cellulose degradation to bioethanol fermentation pathways in microorganisms.

Vergleich Mit ähnlichen Verbindungen

- Lactobionic acid

- Maltobionic acid

- Gluconic acid

- Glucuronic acid

Biologische Aktivität

Cellobionic acid (CBA) is a disaccharide formed from the coupling of β-D-glucosyl and D-gluconic acid residues through a (1→4) linkage. It has garnered attention due to its potential applications in various industries, including pharmaceuticals, cosmetics, and food. This article explores the biological activity of this compound, focusing on its enzymatic production, metabolic pathways, and implications for biotechnological applications.

Enzymatic Production and Metabolism

This compound Phosphorylase (CBAP)

One of the key enzymes involved in the metabolism of this compound is this compound phosphorylase (CBAP). This enzyme catalyzes the reversible phosphorolysis of CBA into glucose 1-phosphate and gluconic acid. Research has shown that CBAP exhibits a unique substrate recognition site that is crucial for its activity against aldonic acids, indicating its specialized role in carbohydrate metabolism .

Table 1: Kinetic Parameters of CBAP

| Parameter | Value |

|---|---|

| 92 ± 2 s | |

| (A) | 0.12 ± 0.03 mM |

| (A) | 0.44 ± 0.2 mM |

| (B) | 0.061 ± 0.009 mM |

The kinetic parameters indicate that CBAP has a high catalytic efficiency, making it a significant player in the degradation of cellulose-derived products .

Microbial Production

this compound can also be produced by various microorganisms. For instance, Fibrobacter succinogenes, an anaerobic bacterium, was found to produce high levels of CBA when grown on cellulose or cellobiose substrates. This suggests that CBA plays a role in microbial cellulose degradation processes .

Applications of this compound

Biotechnological Applications

this compound has potential applications in several fields:

- Pharmaceuticals : Due to its biocompatibility and metabolic properties.

- Food Industry : As a natural sweetener or preservative.

- Cosmetics : In formulations for skin care due to its moisturizing properties.

Recent studies have demonstrated innovative methods for synthesizing CBA from inexpensive substrates like starch using engineered enzymatic systems, achieving significant yields . This approach highlights the economic viability of producing CBA on an industrial scale.

Case Studies

Case Study 1: Engineered Production Using Neurospora crassa

A study demonstrated that an engineered strain of Neurospora crassa could produce this compound directly from cellulose without the need for exogenous cellulases. By optimizing fermentation conditions and adding laccase as a redox mediator, researchers achieved substantial yields of CBA from cellulose substrates .

Case Study 2: Sustainable Synthesis from Starch

Another innovative approach involved developing an artificial in vitro synthetic enzymatic biosystem (ivSEBS) that enabled sustainable production of CBA from starch. Under optimized conditions, this system achieved a concentration of 6.2 g/L CBA from maltodextrin with a conversion rate of 60%, showcasing the potential for large-scale production .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUSYBCFIZPBE-ZNLUKOTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201562 | |

| Record name | Cellobionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-41-8 | |

| Record name | Cellobionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cellobionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cellobionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.